2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide
Description
2-(4-Methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a benzothiazole-based acetamide derivative featuring a 4-methoxyphenoxy group on the acetamide side chain and a piperidine-1-sulfonyl substituent at the 6-position of the benzothiazole ring. This structural framework is associated with diverse pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties, as observed in structurally related compounds .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-28-15-5-7-16(8-6-15)29-14-20(25)23-21-22-18-10-9-17(13-19(18)30-21)31(26,27)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12,14H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGAVQRTBQZPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a compound with significant potential in pharmacological applications. Its unique structure, characterized by the presence of a benzo[d]thiazole moiety and a piperidine sulfonamide group, suggests various biological activities. This article reviews its biological activity, focusing on antitumor, anti-inflammatory, and antimicrobial properties, as well as its mechanism of action.
- IUPAC Name : 2-(4-methoxyphenoxy)-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
- Molecular Formula : C21H25N3O5S2
- Molar Mass : 463.57 g/mol
- CAS Number : 587841-83-6
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, revealing its potential in multiple therapeutic areas:
Antitumor Activity
Research indicates that compounds similar to 2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide exhibit notable antitumor effects. For instance:
- Mechanism : The compound may inhibit key signaling pathways involved in tumor growth, particularly those related to receptor tyrosine kinases (RTKs) and BRAF mutations.
- Case Studies : A study on related pyrazole derivatives showed effective inhibition of BRAF(V600E), a common mutation in melanoma, suggesting that modifications to the structure can enhance activity against specific cancer types .
| Compound | Target | Activity |
|---|---|---|
| 2-Methoxyphenoxy derivatives | BRAF(V600E) | Inhibition of cell proliferation |
| Piperidine sulfonamide derivatives | EGFR | Reduced tumor growth |
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties:
- Mechanism : It potentially modulates inflammatory cytokine production, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.
- Findings : Similar compounds have shown to inhibit the production of TNF-alpha and nitric oxide (NO), leading to reduced inflammation .
| Study | Effect Observed | |
|---|---|---|
| Pyrazole derivatives | Decreased TNF-alpha levels | Potential for treating inflammatory diseases |
| Piperidine derivatives | Inhibition of NO production | Anti-inflammatory potential |
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory effects, the compound demonstrates antimicrobial properties:
- Mechanism : It disrupts bacterial cell membranes, leading to cell lysis.
- Research Findings : Related compounds have shown effectiveness against various pathogens, including Mycobacterium tuberculosis .
| Compound Class | Target Pathogen | Activity Level |
|---|---|---|
| Pyrazole derivatives | Mycobacterium tuberculosis | >90% inhibition |
| Sulfonamide derivatives | Various bacteria | Moderate to high |
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its efficacy:
- Substituents on the phenoxy group enhance interaction with target proteins.
- Variations in the piperidine ring can affect solubility and bioavailability.
- Thiazole ring modifications may improve selectivity towards cancer cells versus healthy cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Target Selectivity : The piperidine sulfonyl group distinguishes the target compound from piperazine-sulfonyl derivatives (e.g., compound 47), which showed antimicrobial activity . Piperidine’s conformational flexibility may favor interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .
- Heterocyclic Modifications: Compounds with triazole or thioether side chains (e.g., 5j) exhibit potent anticonvulsant activity, suggesting that replacing the methoxyphenoxy group with a triazole could shift therapeutic focus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
